Cas no 497258-29-4 (Methyl 2-(5-fluoro-1H-indol-3-yl)acetate)
Methyl 2-(5-fluoro-1H-indol-3-yl)acetate Chemical and Physical Properties
Names and Identifiers
-
- 5-fluoro-1H-Indole-3-acetic acid methyl ester
- Methyl 5-Fluoroindole-3-acetate
- 1H-Indole-3-acetic acid, 5-fluoro-, methyl ester
- Methyl 2-(5-fluoro-1H-indol-3-yl)acetate
- MFECLAWYWGNXOB-UHFFFAOYSA-N
- methyl (5-fluoro-1H-indol-3-yl)acetate
- SY058578
- methyl (5-fluoro-1H-indol-3-yl)-acetate
- 5-fluoro-indol-3yl acetic acid methyl ester
- 1h-indole-3-acetic acid,5-fluoro-,methyl ester
- (5-Fluoro-1H-indol-3-yl)acetic aci
- AKOS024171068
- (5-fluoro-1H-indol-3-yl)-acetic acid methyl ester
- W17683
- A913878
- 497258-29-4
- Methyl5-Fluoroindole-3-acetate
- AC-29819
- MFCD24394199
- SCHEMBL3229556
- DB-096370
- CS-12441
-
- MDL: MFCD24394199
- Inchi: 1S/C11H10FNO2/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10/h2-3,5-6,13H,4H2,1H3
- InChI Key: MFECLAWYWGNXOB-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1)C(=CN2)CC(=O)OC
Computed Properties
- Exact Mass: 207.0696
- Monoisotopic Mass: 207.06955672g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 42.1
Experimental Properties
- Density: 1.304±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.52 g/l) (25 º C),
- PSA: 42.09
Methyl 2-(5-fluoro-1H-indol-3-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M239650-100mg |
Methyl 2-(5-fluoro-1H-indol-3-yl)acetate |
497258-29-4 | 100mg |
$ 250.00 | 2022-06-04 | ||
| TRC | M239650-250mg |
Methyl 2-(5-fluoro-1H-indol-3-yl)acetate |
497258-29-4 | 250mg |
$ 515.00 | 2022-06-04 | ||
| TRC | M239650-500mg |
Methyl 2-(5-fluoro-1H-indol-3-yl)acetate |
497258-29-4 | 500mg |
$ 825.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y09085-250mg |
Methyl 5-Fluoroindole-3-acetate |
497258-29-4 | 95% | 250mg |
¥1649.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y09085-5g |
Methyl 5-Fluoroindole-3-acetate |
497258-29-4 | 95% | 5g |
¥10459.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y09085-1g |
Methyl 5-Fluoroindole-3-acetate |
497258-29-4 | 95% | 1g |
¥3879.0 | 2023-09-05 | |
| eNovation Chemicals LLC | D696306-0.25g |
Methyl 5-Fluoroindole-3-acetate |
497258-29-4 | 95% | 0.25g |
$130 | 2024-07-20 | |
| eNovation Chemicals LLC | D696306-1g |
Methyl 5-Fluoroindole-3-acetate |
497258-29-4 | 95% | 1g |
$300 | 2024-07-20 | |
| eNovation Chemicals LLC | D696306-5g |
Methyl 5-Fluoroindole-3-acetate |
497258-29-4 | 95% | 5g |
$825 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1050129-1g |
1H-Indole-3-acetic acid, 5-fluoro-, methyl ester |
497258-29-4 | 95% | 1g |
$345 | 2024-06-06 |
Methyl 2-(5-fluoro-1H-indol-3-yl)acetate Suppliers
Methyl 2-(5-fluoro-1H-indol-3-yl)acetate Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indole-3-acetic acid derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolyl carboxylic acids and derivatives Indole-3-acetic acid derivatives
Additional information on Methyl 2-(5-fluoro-1H-indol-3-yl)acetate
Methyl 2-(5-fluoro-1H-indol-3-yl)acetate: A Comprehensive Overview
Methyl 2-(5-fluoro-1H-indol-3-yl)acetate, with the CAS number 497258-29-4, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is a derivative of indole, a heterocyclic aromatic structure, which is known for its diverse biological activities. The presence of the fluorine atom at the 5-position of the indole ring and the methyl ester group at the 3-position introduces unique electronic and steric properties, making it a valuable molecule for research and development.
The indole framework is a fundamental structure in many bioactive compounds, including tryptophan, serotonin, and various pharmaceutical agents. In the case of Methyl 2-(5-fluoro-1H-indol-3-yl)acetate, the substitution pattern plays a critical role in determining its chemical reactivity and biological effects. The fluorine atom at position 5 enhances the molecule's lipophilicity and stability, while the methyl ester group at position 3 facilitates further functionalization and bioavailability optimization.
Recent studies have highlighted the potential of Methyl 2-(5-fluoro-1H-indol-3-yl)acetate as a lead compound in drug discovery. For instance, researchers have explored its role as a modulator of various cellular pathways, including those involved in inflammation, neurodegeneration, and cancer progression. The compound has shown promising anti-inflammatory activity by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to inflammatory responses.
In addition to its anti-inflammatory properties, Methyl 2-(5-fluoro-1H-indol-3-yl)acetate has demonstrated neuroprotective effects in preclinical models of Alzheimer's disease. This is attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit amyloid-beta aggregation, two hallmark features of neurodegenerative disorders. Furthermore, ongoing investigations into its anticancer potential have revealed that the compound can induce apoptosis in various cancer cell lines by modulating mitochondrial function and activating caspase pathways.
The synthesis of Methyl 2-(5-fluoro-1H-indol-3-yl)acetate involves a multi-step process that typically begins with the preparation of the indole derivative followed by esterification. The use of advanced catalytic systems and green chemistry principles has enabled researchers to optimize the synthesis process for higher yields and reduced environmental impact. These advancements underscore the importance of sustainable practices in modern chemical research.
From an analytical standpoint, Methyl 2-(5-fluoro-1H-indol-3-yl)acetate can be characterized using a variety of techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into its molecular structure, purity, and stereochemistry, ensuring that it meets rigorous quality control standards for use in preclinical studies.
Looking ahead, Methyl 2-(5-fluoro-1H-indol-3-yl)acetate holds immense potential as a scaffold for developing novel therapeutic agents. Its versatility as a building block for more complex molecules makes it an invaluable tool in drug design. As research continues to uncover new biological targets and mechanisms, this compound will undoubtedly play a pivotal role in advancing our understanding of disease pathways and therapeutic interventions.
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